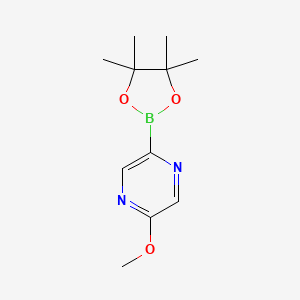
Cloruro de N-bencil-N-metilcarbamilo
Descripción general
Descripción
N-benzyl-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C9H10ClNO. It is a carbamoyl chloride derivative, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry:
- N-benzyl-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function .
Medicine:
- This compound is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system .
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Benzylamine and Methylamine:
Industrial Production Methods:
- Industrial production methods for N-benzyl-N-methylcarbamoyl chloride typically involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Conditions: These reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
-
Hydrolysis:
Reagents: Water or aqueous solutions.
Conditions: The reaction can occur under acidic or basic conditions.
Products: The major products are benzylamine, methylamine, and carbon dioxide.
Mecanismo De Acción
Mechanism:
- The mechanism of action of N-benzyl-N-methylcarbamoyl chloride involves the formation of a reactive intermediate, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
-
N-benzyl-N-ethylcarbamoyl chloride:
- Similar structure but with an ethyl group instead of a methyl group.
- Used in similar applications but may have different reactivity and properties .
-
N-benzyl-N-isopropylcarbamoyl chloride:
- Contains an isopropyl group instead of a methyl group.
- May exhibit different steric and electronic effects, influencing its reactivity .
Uniqueness:
- N-benzyl-N-methylcarbamoyl chloride is unique due to its specific reactivity and the balance of steric and electronic effects provided by the benzyl and methyl groups. This makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
N-benzyl-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNDYDRQNZASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-02-2 | |
| Record name | 32366-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)


![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

